4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide
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Description
4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H21N5OS and its molecular weight is 403.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-(1-methyl-1H-pyrazol-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound interacts with NAMPT, acting as a potent activator . This interaction enhances the catalytic activity of NAMPT, thereby increasing the production of NAD+ .
Biochemical Pathways
The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for recycling NAD+ from nicotinamide, ensuring a constant supply of NAD+ for crucial biological processes .
Pharmacokinetics
It is noted that the compound’s lipophilicity was modulated to attenuate its direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound’s absorption, distribution, metabolism, and excretion (ADME) properties may have been optimized to enhance its bioavailability and reduce potential drug-drug interactions.
Result of Action
The activation of NAMPT by the compound leads to an increase in the production of NAD+ . This can have various molecular and cellular effects, given the crucial role of NAD+ in numerous biological processes, including energy metabolism and cellular aging .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-14-24-20-9-17(7-8-21(20)29-14)25-22(28)27-12-15-5-3-4-6-18(15)19(13-27)16-10-23-26(2)11-16/h3-11,19H,12-13H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVPFRRXWAQCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)N3CC(C4=CC=CC=C4C3)C5=CN(N=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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